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Abstract

AT7867 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting
the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase
(p70S6K), and Protein Kinase A (PKA). By disrupting these critical signaling nodes, AT7867
induces a cascade of downstream effects, culminating in cell cycle arrest, apoptosis, and the
inhibition of tumor growth. This technical guide provides an in-depth overview of the AT7867
signaling pathway, its mechanism of action, and detailed protocols for key experimental assays
used to characterize its activity. Quantitative data on its inhibitory potency and cellular effects
are summarized for easy reference, and signaling pathways and experimental workflows are
visualized to facilitate a comprehensive understanding of its preclinical profile.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell
growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a
wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, a
serine/threonine kinase, exists in three highly homologous isoforms (Aktl, Akt2, and Akt3) and
acts as a critical downstream effector of PI3K.[2] Upon activation, Akt phosphorylates a
multitude of substrates, promoting cell survival by inhibiting pro-apoptotic proteins and driving
cell cycle progression.[3]
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One of the key downstream pathways regulated by Akt is the mTOR/p70S6K axis, which is
crucial for protein synthesis and cell growth.[4] AT7867 was developed as a potent inhibitor of
Akt and the downstream kinase p70S6K.[2][5] This dual-targeting mechanism is designed to
provide a more comprehensive blockade of the PI3K/Akt pathway, potentially overcoming
resistance mechanisms and enhancing anti-tumor efficacy.

Mechanism of Action

AT7867 exerts its biological effects through the competitive inhibition of ATP binding to the
kinase domain of its target proteins.[2][6] This prevents the phosphorylation of downstream
substrates, thereby interrupting the signaling cascade. The primary targets of AT7867 are
members of the AGC kinase family, with high potency against all three Akt isoforms, p70S6K,
and PKA.[2][6]

The inhibition of Akt by AT7867 leads to the reduced phosphorylation of numerous downstream
targets, including Glycogen Synthase Kinase 33 (GSK3[).[5][6] The dephosphorylation of
GSK3[ at Serine 9 is a well-established biomarker of Akt inhibition.[5] Similarly, the inhibition of
p70S6K by AT7867 results in the decreased phosphorylation of its substrate, the S6 ribosomal
protein (S6RP), a key regulator of protein translation.[2] The combined inhibition of these
pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

[5]

Quantitative Data

The inhibitory activity of AT7867 has been quantified against its primary kinase targets and in
various cancer cell lines. The following tables summarize the key IC50 values, representing the
concentration of the inhibitor required to achieve 50% inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867
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Kinase Target IC50 (nM)
Aktl 32[2][6]
Akt2 17[2]6]
Akt3 4712][6]
PKA 20[2]
p70S6K 85[2][6]

Table 2: AT7867 Growth Inhibition (IC50) in Human
Cancer Cell Lines

Cell Line Cancer Type IC50 (uM)
MES-SA Uterine Sarcoma 0.94[6]
HCT116 Colon Carcinoma 1.76[6]
MCF-7 Breast Carcinoma 1.86[6]
MDA-MB-468 Breast Carcinoma 2.26[6]
HT29 Colon Carcinoma 3.04[6]
U87MG Glioblastoma 8.22[6]
PC-3 Prostate Carcinoma 10.37[6]
DuU145 Prostate Carcinoma 11.86[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to
evaluate AT7867, the following diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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